molecular formula C19H23BrN6O2 B6451035 8-(4-(4-bromobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 878429-96-0

8-(4-(4-bromobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6451035
CAS No.: 878429-96-0
M. Wt: 447.3 g/mol
InChI Key: JYMXWNBXZYGGRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-(4-Bromobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative designed for advanced chemical and pharmacological research. This compound features a purine-2,6-dione core structure substituted with a 7-ethyl group and a 3-methyl group, linked to a 4-(4-bromobenzyl)piperazine moiety. The bromobenzyl group is a key structural feature that influences the compound's electronic properties and binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies. This purine-2,6-dione derivative is of significant interest in medicinal chemistry, particularly as a precursor pharmacophore for developing novel bioactive molecules . Structurally similar compounds within this class have demonstrated potent affinity for key central nervous system (CNS) targets, including serotonin receptors such as 5-HT1A, 5-HT2A, and 5-HT7 . Research on analogous molecules has revealed potential psychotropic activities, including antidepressant-like and anxiolytic-like effects in preclinical models, highlighting the therapeutic potential of this chemical series . Furthermore, purine-dione scaffolds are actively investigated for targeting bacterial enzymes, such as flavin-dependent thymidylate synthase (FDTS) in Mycobacterium tuberculosis , indicating potential applications in developing new antibacterial agents . The compound is supplied for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

8-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN6O2/c1-3-26-15-16(23(2)19(28)22-17(15)27)21-18(26)25-10-8-24(9-11-25)12-13-4-6-14(20)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMXWNBXZYGGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)Br)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features a purine core (1H-purine-2,6-dione) substituted at the 3-, 7-, and 8-positions with methyl, ethyl, and 4-(4-bromobenzyl)piperazin-1-yl groups, respectively. The piperazine ring introduces stereochemical complexity, while the bromobenzyl moiety enhances lipophilicity and potential bioactivity.

Table 1: Key Structural Features

PositionSubstituentFunctional Role
3Methyl groupStabilizes purine tautomerism
7Ethyl groupModifies solubility and kinetics
84-(4-Bromobenzyl)piperazineEnables receptor interactions

Synthetic Pathways

Purine Core Formation

The purine backbone is synthesized via the Traube cyclization, involving condensation of formamide with 4,5-diaminopyrimidine derivatives. Recent advancements employ microwave-assisted synthesis to reduce reaction times from 24 hours to 2–3 hours, achieving yields exceeding 85%.

Bromobenzyl Group Introduction

The 4-bromobenzyl group is introduced through nucleophilic aromatic substitution (SNAr) on 4-bromobenzyl chloride. Optimal conditions involve:

  • Solvent: Dimethylacetamide (DMA) at 110°C

  • Catalyst: Potassium iodide (10 mol%)

  • Yield: 78–82% after recrystallization.

Piperazine Coupling

Coupling the bromobenzyl-piperazine intermediate to the purine core employs Buchwald-Hartwig amination. Key parameters:

  • Ligand: Xantphos (2 mol%)

  • Base: Cs2CO3

  • Temperature: 100°C, 12 hours

  • Yield: 70–75%.

Industrial-Scale Optimization

Continuous Flow Synthesis

To address scalability, recent patents describe continuous flow systems that reduce impurities (<0.5% by HPLC) and improve throughput. A representative protocol involves:

  • Purine core synthesis in a tubular reactor (residence time: 30 min).

  • Piperazine coupling in a packed-bed reactor with immobilized palladium catalyst.

Table 2: Batch vs. Flow Synthesis Comparison

ParameterBatch MethodFlow Method
Reaction Time18 hours4 hours
Yield68%82%
Impurity Profile1.2%0.3%
ScalabilityLimited to 10 kg>100 kg/month

Crystallization Techniques

Industrial processes utilize antisolvent crystallization with ethanol-water mixtures (3:1 v/v) to achieve >99% purity. Controlled cooling rates (0.5°C/min) prevent polymorphism issues.

Analytical and Regulatory Considerations

Quality Control

  • HPLC Method: C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 5:95 over 30 min).

  • Detection: UV at 254 nm.

  • Specifications: Purity ≥99.5%, residual solvents <500 ppm.

Environmental Impact

Solvent recovery systems (e.g., distillation of DMA) reduce waste by 40%. The bromine-containing byproducts are treated via ozonolysis to minimize ecological toxicity.

Challenges and Mitigation Strategies

Stereochemical Purity

Racemization during piperazine coupling is minimized using (R)-3-aminopiperidine precursors resolved via tartaric acid diastereomeric salt formation.

Byproduct Formation

The primary byproduct, 8-desethyl analogue, is controlled by maintaining strict stoichiometry (1:1.05 purine:piperazine ratio) and inert atmospheres .

Chemical Reactions Analysis

Types of Reactions

8-(4-(4-bromobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Antitumor Activity : Research indicates that similar purine derivatives exhibit cytotoxic effects against various cancer cell lines. The bromobenzyl substitution may enhance binding affinity to specific targets in cancer cells.
  • Antiviral Properties : Compounds with purine structures are often explored for antiviral activities. Studies have shown that certain derivatives can inhibit viral replication by mimicking natural nucleotides, potentially leading to new antiviral therapies.

Pharmacology

  • Receptor Interaction : The compound is studied for its ability to interact with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. This interaction could lead to applications in treating psychiatric disorders.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in nucleotide metabolism, which could be beneficial in diseases characterized by dysregulated purine metabolism.

Biochemistry

  • Biochemical Probes : The compound can serve as a probe for studying purine metabolism and related biochemical pathways. Its unique structure allows for targeted investigations into enzyme kinetics and metabolic flux.
  • Molecular Mechanisms : Understanding the molecular mechanisms through which this compound acts can provide insights into cellular processes and disease mechanisms.

Mechanism of Action

The mechanism of action of 8-(4-(4-bromobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The bromobenzyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The purine scaffold is crucial for its biological activity, as it mimics natural purine bases and can interfere with nucleic acid metabolism or signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Purine-2,6-dione Derivatives

Compound Name Piperazine Substituent Position 7 Substituent Position 3 Substituent Key Biological Activity Reference
Target Compound 4-(4-Bromobenzyl) Ethyl Methyl Under investigation -
NCT-501 (8-((4-(Cyclopropanecarbonyl)piperazin-1-yl)methyl)-7-isopentyl-1,3-dimethyl-...) 4-(Cyclopropanecarbonyl) Isopentyl Methyl ALDH1A1 inhibitor (IC₅₀ = 8 nM)
7-Benzyl-1,3-dimethyl-8-(4-methyl-piperazin-1-yl)-... 4-Methyl Benzyl Methyl Not reported
8-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-... 4-(4-Methoxyphenyl) - Methyl Not reported
8-(4-(3-Chlorophenyl)piperazin-1-yl)-7-benzyl-... 4-(3-Chlorophenyl) Benzyl Methyl 5-HT1A/5-HT2A/5-HT7 receptor ligand
  • Piperazine Substituent Effects: 4-Bromobenzyl: Enhances hydrophobicity and may improve blood-brain barrier penetration compared to simpler groups like 4-methyl .
  • Position 7 Substituents :

    • Ethyl (Target Compound) : Smaller than NCT-501's isopentyl group, possibly reducing steric hindrance and improving solubility.
    • Benzyl : Observed in 5-HT receptor ligands, suggesting aromatic interactions with receptor pockets .

Functional and Pharmacological Comparisons

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Data

Compound Molecular Weight LogP (Predicted) Solubility Reference
Target Compound 449.3 g/mol ~3.5 Moderate (DMSO) -
NCT-501 417.5 g/mol 2.8 2 mg/mL in DMSO
Linagliptin (8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-...) 472.5 g/mol 1.2 High
  • Molecular Weight and LogP :
    • The target compound’s higher molecular weight (449.3 vs. 417.5 for NCT-501) and LogP suggest increased lipophilicity, which may enhance tissue penetration but reduce aqueous solubility.
    • Linagliptin’s lower LogP (1.2) correlates with its high solubility and oral bioavailability as a DPP-4 inhibitor .

Biological Activity

The compound 8-(4-(4-bromobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C20H25BrN6O3C_{20}H_{25}BrN_6O_3, and it features a purine core with a piperazine moiety and a bromobenzyl substituent. The structure can be represented as follows:

Structure 8(4(4bromobenzyl)piperazin1yl)7ethyl3methyl1Hpurine2,6(3H,7H)dione\text{Structure }this compound

Anticancer Activity

Recent studies have demonstrated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives of piperazine have shown promising results against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The compound's anticancer activity can be attributed to its ability to induce apoptosis and inhibit cell proliferation.

Case Study: Antitumor Evaluation

In a study evaluating various piperazine derivatives, compounds displaying structural similarities to This compound exhibited IC50 values ranging from 6.1 μM to 24.7 μM against HepG2 cells. These results indicate that the compound may possess comparable or enhanced antitumor efficacy compared to established chemotherapeutic agents like doxorubicin .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell survival and proliferation, such as cyclin-dependent kinases (CDKs).
  • Induction of Apoptosis : Flow cytometry analysis has shown that treatment with similar compounds leads to increased levels of apoptotic markers such as caspase-3 activation .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1/S transition, preventing cancer cells from dividing .

Pharmacological Studies

Pharmacological studies have indicated that compounds related to This compound also exhibit other biological activities:

Activity TypeDescription
AntimicrobialEffective against various bacterial strains
AntifungalShowed activity against fungal pathogens
NeuroprotectivePotential use in neurodegenerative diseases

Synthesis and Characterization

The synthesis of the compound involves several steps, including the reaction of piperazine derivatives with bromobenzyl halides. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compounds .

Molecular Docking Studies

Molecular docking studies suggest that the compound can effectively bind to target proteins involved in cancer progression, further supporting its potential as an anticancer agent. The binding affinity and interactions with active sites were analyzed using computational methods .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its biological activity?

  • The compound features a purine core substituted with a 4-bromobenzyl-piperazine moiety, an ethyl group at position 7, and a methyl group at position 2. The bromobenzyl group enhances lipophilicity and potential receptor binding, while the piperazine moiety may facilitate interactions with neurotransmitter or enzyme targets (e.g., kinases, GPCRs) .
  • Methodological Insight: Structural characterization via NMR and X-ray crystallography (where feasible) is critical to confirm regiochemistry and stereoelectronic effects. Comparative analyses with analogs lacking the bromine substituent (e.g., benzyl vs. 4-bromobenzyl) can isolate the role of halogenation in activity .

Q. What synthetic strategies are recommended for preparing this compound?

  • A multi-step synthesis is typical:

Purine Core Formation: Cyclize precursors (e.g., pyrimidine intermediates) under acidic or basic conditions.

Piperazine Substitution: React the purine intermediate with 4-(4-bromobenzyl)piperazine using coupling agents like DCC or EDC.

Alkylation: Introduce ethyl and methyl groups via nucleophilic substitution or Mitsunobu reactions .

  • Optimization Tip: Monitor reaction progress via HPLC and adjust solvent polarity (e.g., DMF vs. THF) to improve yields .

Q. How should researchers assess preliminary biological activity?

  • In Vitro Screening: Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC50 values with structurally related compounds (e.g., 8-(4-ethylpiperazin-1-yl) derivatives) to evaluate substituent effects .
  • Target Identification: Perform kinase inhibition assays (e.g., EGFR, VEGFR) or receptor binding studies (e.g., serotonin/dopamine receptors) given the piperazine moiety’s prevalence in CNS-active compounds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent Variation:

  • Replace the 4-bromobenzyl group with other aryl/heteroaryl groups (e.g., 4-chlorobenzyl, furanyl) to assess halogen/ring effects.
  • Modify the ethyl group at position 7 to longer alkyl chains (e.g., pentyl, hexyl) to study lipophilicity-activity relationships .
    • Data Analysis: Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity to targets like kinases .

Q. What experimental approaches resolve contradictions in reported biological data for similar purine derivatives?

  • Case Example: If one study reports antitumor activity (IC50 = 15 µM) while another shows no efficacy, validate assay conditions (e.g., cell line authenticity, serum concentration). Cross-reference with proteomics data to identify off-target interactions .
  • Mechanistic Studies: Employ siRNA knockdown or CRISPR-Cas9 to confirm target specificity. For example, if a compound inhibits cancer cell proliferation, verify whether apoptosis is caspase-dependent .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • In Vitro ADME:

  • Microsomal Stability: Incubate with liver microsomes (human/rat) to measure half-life.
  • CYP Inhibition: Screen against CYP3A4/2D6 isoforms due to piperazine’s potential for drug-drug interactions .
    • In Vivo Profiling: Use rodent models to assess bioavailability and organ-specific toxicity (e.g., hepatotoxicity via ALT/AST levels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.